5-bromo-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid
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Overview
Description
5-Bromo-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid is a chemical compound with the molecular formula C9H5BrF2O4 It is a derivative of indane, a bicyclic hydrocarbon, and contains bromine, fluorine, and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 5-bromo-2,2-difluoro-1,3-benzodioxole.
Formation of the Indane Ring: The benzodioxole derivative undergoes cyclization to form the indane ring structure.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.
Carboxylation and Decarboxylation: The carboxylic acid group can be introduced or removed through carboxylation and decarboxylation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
5-Bromo-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,2-difluoro-1,3-benzodioxole: A precursor in the synthesis of 5-bromo-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid.
2,2-Difluoro-1,3-benzodioxole: A related compound with similar structural features but lacking the bromine and carboxylic acid groups.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, as well as the carboxylic acid group
Properties
CAS No. |
334778-43-7 |
---|---|
Molecular Formula |
C8H3BrF2O4 |
Molecular Weight |
281 |
Purity |
95 |
Origin of Product |
United States |
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